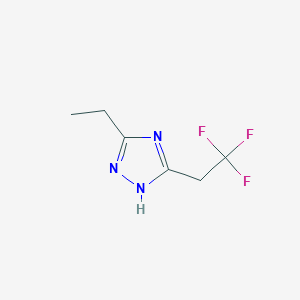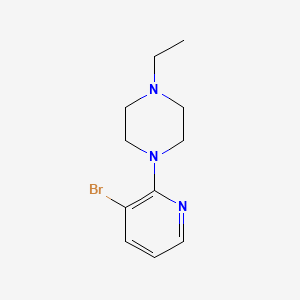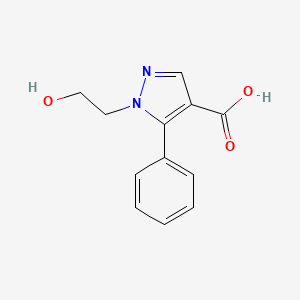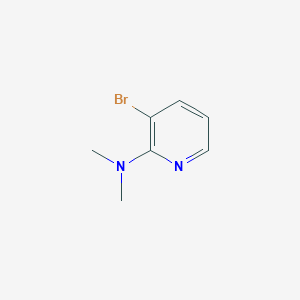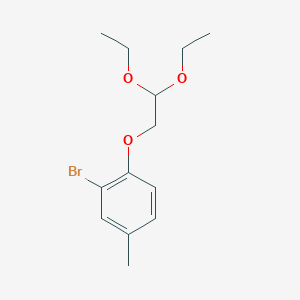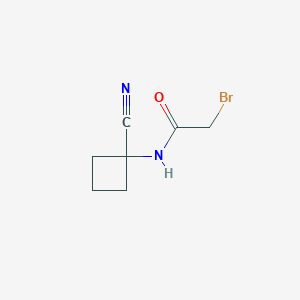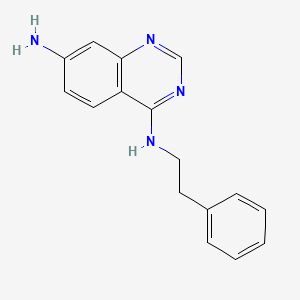
4-N-(2-phenylethyl)quinazoline-4,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
The primary targets of the compound 4-N-(2-phenylethyl)quinazoline-4,7-diamine are the nuclear factor kappa B (NF-κB) signaling pathway and store-operated calcium (SOC) channels . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . SOC channels are integral membrane proteins that mediate calcium influx in response to the depletion of intracellular calcium stores .
Mode of Action
This compound interacts with its targets by blocking the NF-κB signaling pathway and affecting the function of SOC channels . Therefore, it was assumed that the molecular target of this compound should be located upstream of NF-κB signaling .
Biochemical Pathways
The compound this compound affects the NF-κB signaling pathway and calcium signaling pathway . The NF-κB signaling pathway mediates gene expression of proinflammatory and antiapoptotic factors, cell proliferation, differentiation, adhesion, migration, and angiogenesis . Calcium signaling is crucial for several cellular processes, including neuronal signaling and muscle contraction .
Pharmacokinetics
It is known that the compound is a highly potent inhibitor of the multisubunit membrane protein . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of the mitochondrial complex I-dependent respiration with no effect on the respiratory chain complexes II–IV . Similar to established Q-site inhibitors, this compound elicits the release of reactive oxygen species at the flavin site of mitochondrial complex I .
Action Environment
It is known that the compound is a highly potent inhibitor of the multisubunit membrane protein , suggesting that it may be stable and effective in various cellular environments
生化学分析
Biochemical Properties
N4-(2-phenylethyl)quinazoline-4,7-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth. Additionally, N4-(2-phenylethyl)quinazoline-4,7-diamine interacts with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, the compound can enhance the efficacy of DNA-damaging agents used in cancer therapy.
Cellular Effects
N4-(2-phenylethyl)quinazoline-4,7-diamine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and increasing the expression of pro-apoptotic proteins . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, N4-(2-phenylethyl)quinazoline-4,7-diamine can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of N4-(2-phenylethyl)quinazoline-4,7-diamine involves several key interactions at the molecular level. The compound binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that promote cell growth and survival. Additionally, N4-(2-phenylethyl)quinazoline-4,7-diamine can inhibit PARP by binding to its catalytic domain, leading to the accumulation of DNA damage and cell death . The compound also influences gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-(2-phenylethyl)quinazoline-4,7-diamine have been studied over various time periods. The compound has shown stability under physiological conditions, with minimal degradation over time . Long-term studies have demonstrated that continuous exposure to N4-(2-phenylethyl)quinazoline-4,7-diamine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance mechanisms, such as the upregulation of drug efflux transporters .
Dosage Effects in Animal Models
The effects of N4-(2-phenylethyl)quinazoline-4,7-diamine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, N4-(2-phenylethyl)quinazoline-4,7-diamine can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, and exceeding this threshold can lead to toxic side effects .
Metabolic Pathways
N4-(2-phenylethyl)quinazoline-4,7-diamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound has also been shown to influence the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase and lactate dehydrogenase, thereby altering cellular energy metabolism .
Transport and Distribution
The transport and distribution of N4-(2-phenylethyl)quinazoline-4,7-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic cation transporters and effluxed by multidrug resistance proteins . Once inside the cell, N4-(2-phenylethyl)quinazoline-4,7-diamine can bind to intracellular proteins, such as heat shock proteins and chaperones, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
N4-(2-phenylethyl)quinazoline-4,7-diamine exhibits distinct subcellular localization patterns that influence its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and chromatin-modifying enzymes . This localization is facilitated by nuclear localization signals and post-translational modifications, such as phosphorylation and acetylation . Additionally, N4-(2-phenylethyl)quinazoline-4,7-diamine can accumulate in the mitochondria, where it affects mitochondrial function and induces apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(2-phenylethyl)quinazoline-4,7-diamine typically involves the reaction of anthranilic acid with amides, resulting in the formation of quinazoline derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
化学反応の分析
Types of Reactions: 4-N-(2-phenylethyl)quinazoline-4,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from the reactions of this compound include various substituted quinazoline derivatives with enhanced biological activities . These products are of significant interest in medicinal chemistry and drug development .
科学的研究の応用
4-N-(2-phenylethyl)quinazoline-4,7-diamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential anticancer, antiviral, and antibacterial activities . In biology, it is used to investigate cellular pathways and molecular targets . In industry, it is utilized in the development of new pharmaceuticals and therapeutic agents .
類似化合物との比較
4-N-(2-phenylethyl)quinazoline-4,7-diamine is compared with other similar compounds, such as N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine and N2,N4-disubstituted quinazoline-2,4-diamines . These compounds share similar structural features but differ in their biological activities and applications . The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic benefits .
Conclusion
This compound is a compound of significant interest in medicinal chemistry and scientific research. Its unique structure and biological activities make it a valuable candidate for further investigation and development in various fields.
特性
IUPAC Name |
4-N-(2-phenylethyl)quinazoline-4,7-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,17H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUMMRMCFWCAQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
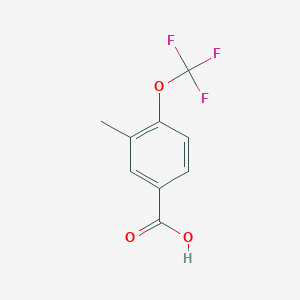


![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)
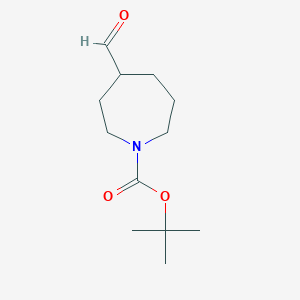
![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)
